

# Discovery and history of quinoline compounds

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An In-depth Technical Guide to the Discovery and History of Quinoline Compounds

## Introduction

Quinoline, a heterocyclic aromatic compound with the chemical formula C<sub>9</sub>H<sub>7</sub>N, is a cornerstone of medicinal chemistry and materials science.<sup>[1]</sup> Its structure, consisting of a benzene ring fused to a pyridine ring, serves as the foundational scaffold for a vast array of pharmaceuticals, agrochemicals, and functional materials.<sup>[2]</sup> From the first effective antimalarial drug, quinine, to modern anticancer agents, the quinoline nucleus is a recurring motif in compounds with profound biological activity.<sup>[3][4]</sup>

This technical guide provides a comprehensive overview of the discovery and history of quinoline. It traces the journey from its initial isolation from natural sources to the development of the classical synthetic methodologies that defined 19th-century organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key historical syntheses, comparative data in structured tables, and visualizations of reaction pathways to facilitate a deeper understanding of this remarkable heterocyclic system.

## Initial Discovery and Structural Elucidation

The story of quinoline begins in the early 19th century, a period of fervent exploration into the chemical constituents of coal tar.

- 1834: German chemist Friedlieb Ferdinand Runge first isolated a yellow-colored, oily substance from coal tar, which he named "leukol" or "chinolin".<sup>[1][5]</sup> This marked the first

identification of quinoline as a distinct chemical entity.[\[5\]](#)

- 1842: A few years later, French chemist Charles Gerhardt obtained a similar compound through the dry distillation of the Cinchona alkaloid, quinine, with potassium hydroxide.[\[1\]](#)[\[6\]](#) He named his substance "Chinolein".[\[1\]](#)
- Identity Confirmation: For some time, Runge's and Gerhardt's compounds were believed to be different isomers due to variations in their reactivity.[\[6\]](#) However, the German chemist August Hoffmann later demonstrated that these discrepancies were due to the presence of contaminants and that the two compounds were, in fact, identical.[\[1\]](#)[\[6\]](#)
- Structural Determination: The precise chemical structure of quinoline remained a puzzle for several decades. In 1869, August Kekulé, renowned for his work on the structure of benzene, proposed the correct bicyclic structure for quinoline, comprising a benzene ring fused to a pyridine ring.[\[5\]](#) This breakthrough provided the theoretical framework necessary for chemists to understand its properties and devise methods for its synthesis.

The following table summarizes these pivotal early milestones.

Event	Key Individual(s)	Year	Significance
First isolation from coal tar	Friedlieb Ferdinand Runge	1834	Initial discovery of the quinoline molecule. <a href="#">[5]</a> <a href="#">[7]</a>
Isolation from quinine distillation	Charles Gerhardt	1842	Linked the quinoline scaffold to natural alkaloids. <a href="#">[1]</a> <a href="#">[6]</a>
Confirmation of Identity	August Hoffmann	-	Proved that the compounds from coal tar and quinine were the same. <a href="#">[6]</a>
Proposal of Fused Ring Structure	August Kekulé	1869	Provided the correct chemical structure, enabling synthetic efforts. <a href="#">[5]</a>

# The Classical Era of Quinoline Synthesis

The late 19th century was a golden age for synthetic organic chemistry, witnessing the development of several foundational methods for constructing the quinoline core. These "named reactions" remain fundamental in the field.<sup>[7][8]</sup>

## Skraup Synthesis (1880)

Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for synthesizing the parent quinoline ring.<sup>[7][9]</sup> The reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and a mild oxidizing agent like nitrobenzene.<sup>[9]</sup> <sup>[10]</sup> The reaction is known for being vigorous and often requires a moderator, such as ferrous sulfate.<sup>[9]</sup>

- Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional).<sup>[7]</sup>
- Procedure:
  - In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a large flask equipped with a reflux condenser.
  - Add ferrous sulfate to moderate the reaction.
  - Slowly add nitrobenzene to the mixture.
  - Heat the mixture cautiously. The reaction is highly exothermic and will proceed vigorously. Maintain heating under reflux for several hours after the initial vigorous phase subsides.
  - After cooling, dilute the mixture with water and steam distill to remove unreacted nitrobenzene.
  - Make the residue alkaline with sodium hydroxide and steam distill again to isolate the quinoline.
  - The distillate is then extracted with an organic solvent (e.g., diethyl ether), dried, and purified by distillation.<sup>[2]</sup>

The Skraup synthesis proceeds through several key steps:

- Dehydration: Sulfuric acid dehydrates glycerol to form the reactive  $\alpha,\beta$ -unsaturated aldehyde, acrolein.[7][11]
- Michael Addition: The aniline acts as a nucleophile and adds to the acrolein in a Michael-type reaction.[2]
- Cyclization: The resulting intermediate undergoes acid-catalyzed cyclization.
- Dehydration & Oxidation: The cyclized intermediate dehydrates to form a dihydroquinoline, which is then oxidized by nitrobenzene to the final aromatic quinoline product.[2][11]

Caption: Workflow for the Skraup Synthesis of Quinoline.

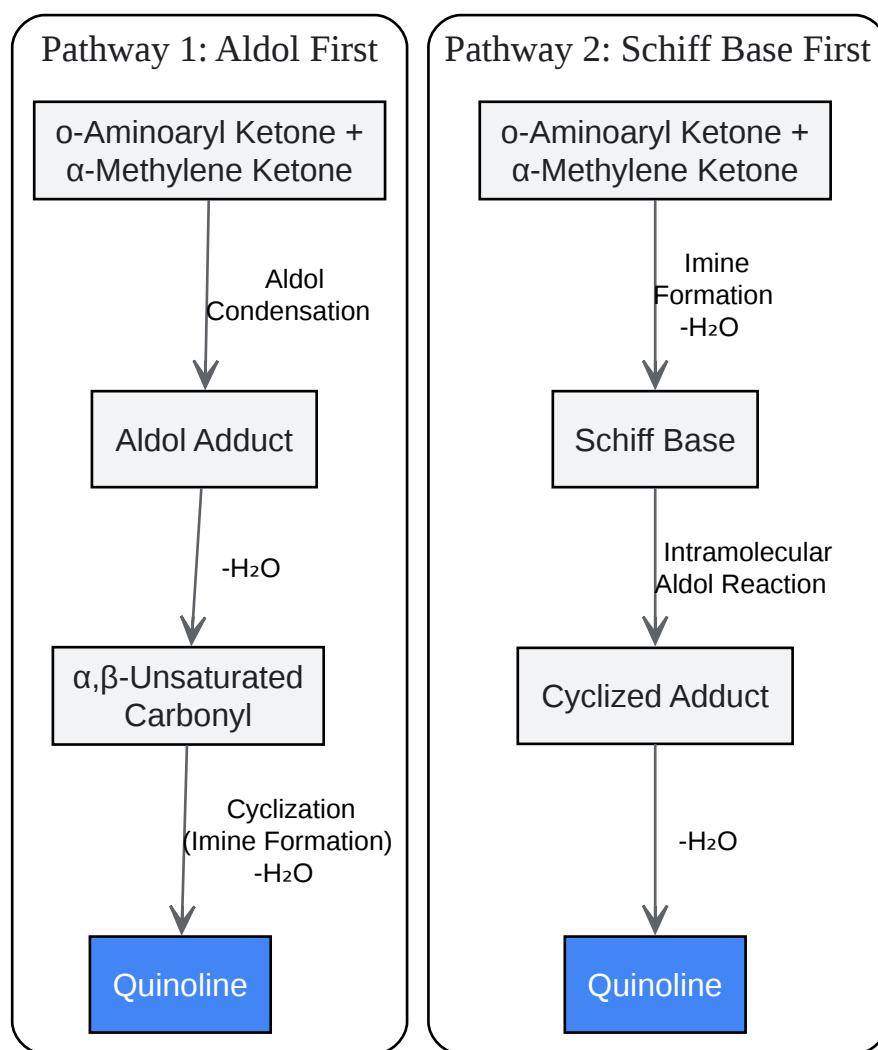
## Friedländer Synthesis (1882)

Developed by German chemist Paul Friedländer, this is a versatile acid- or base-catalyzed condensation reaction.[8][12] It involves reacting a 2-aminobenzaldehyde or 2-aminoketone with a carbonyl compound containing a reactive  $\alpha$ -methylene group to form a substituted quinoline.[13][14]

- Materials: 2-aminobenzaldehyde, acetaldehyde (or another enolizable ketone/aldehyde), sodium hydroxide (for base catalysis) or p-toluenesulfonic acid (for acid catalysis), ethanol (solvent).[14]
- Procedure:
  - Dissolve the 2-aminobenzaldehyde and the carbonyl compound (e.g., acetaldehyde) in a suitable solvent like ethanol.
  - Add the catalyst (e.g., a few pellets of NaOH or a catalytic amount of acid).
  - Heat the mixture under reflux for several hours.
  - Monitor the reaction by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture, neutralize if necessary, and remove the solvent under reduced pressure.
- Purify the resulting quinoline derivative by recrystallization or column chromatography.

Two primary mechanisms are proposed for the Friedländer synthesis.<sup>[12]</sup> The first pathway begins with an aldol condensation between the two carbonyl reactants, followed by cyclization via imine formation. The second pathway starts with the formation of a Schiff base between the amine and the carbonyl, followed by an intramolecular aldol reaction to close the ring.



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Caption: Alternative mechanistic pathways of the Friedländer Synthesis.

## Combes Quinoline Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines.<sup>[15]</sup> The method involves the acid-catalyzed condensation of a primary arylamine (aniline) with a  $\beta$ -diketone.<sup>[16]</sup> <sup>[17]</sup> The reaction proceeds by forming an enamine intermediate, which then cyclizes under strong acid conditions.<sup>[17]</sup>

- Materials: Aniline, acetylacetone (a  $\beta$ -diketone), concentrated sulfuric acid (or polyphosphoric acid).<sup>[2]</sup>
- Procedure:
  - Mix the aniline and the  $\beta$ -diketone (e.g., acetylacetone). An initial condensation may occur spontaneously or with gentle warming to form the enamine intermediate.
  - Carefully add the mixture to a strong acid catalyst, such as concentrated sulfuric acid, at a low temperature.
  - Heat the reaction mixture for a specified time to induce cyclization and dehydration.
  - Pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide).
  - The precipitated product is collected by filtration, washed with water, and purified by recrystallization.



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Caption: Generalized workflow for the Combes Quinoline Synthesis.

## Gould-Jacobs Reaction (1939)

Though developed later than the other classical methods, the Gould-Jacobs reaction is a highly effective route for preparing 4-hydroxyquinoline derivatives, which are important

pharmaceutical intermediates.[18][19] The reaction begins with the condensation of an aniline with an alkoxy methylenemalonic ester, followed by thermal cyclization.[18][20] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.[19]

- Materials: Aniline, diethyl ethoxymethylenemalonate (DEEM), high-boiling inert solvent (e.g., diphenyl ether or mineral oil), sodium hydroxide (for hydrolysis).[2][21]
- Procedure:
  - Condensation: Heat a mixture of the aniline and diethyl ethoxymethylenemalonate at 100–140°C. The ethanol formed during the condensation is distilled off.[2]
  - Cyclization: Add a high-boiling solvent (e.g., diphenyl ether) to the intermediate and heat the mixture to a high temperature (typically ~250°C) to induce thermal cyclization.
  - Hydrolysis (Saponification): After cooling, the cyclized product (a 4-hydroxy-3-carboalkoxyquinoline) is hydrolyzed by heating with aqueous sodium hydroxide.[18]
  - Decarboxylation: Neutralize the solution with acid to precipitate the carboxylic acid, which is then decarboxylated by heating to yield the final 4-hydroxyquinoline product.[18]



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Caption: Stepwise process of the Gould-Jacobs Reaction.

## Summary of Classical Synthesis Methods

Synthesis Method	Year	Key Reactants	Typical Conditions	Product Type
Skraup Synthesis	1880	Aniline, Glycerol	$\text{H}_2\text{SO}_4$ , Oxidizing Agent (e.g., Nitrobenzene)	Substituted or Unsubstituted Quinolines[9]
Doebner-von Miller	1881	Aniline, $\alpha,\beta$ -Unsaturated Carbonyl	Strong Acid (e.g., $\text{HCl}$ )	2,4-Disubstituted Quinolines[15]
Friedländer Synthesis	1882	$\text{o}$ -Aminoaryl Aldehyde/Ketone, $\alpha$ -Methylene Carbonyl	Acid or Base Catalyst	Poly-substituted Quinolines[12][13]
Combes Synthesis	1888	Aniline, $\beta$ -Diketone	Strong Acid (e.g., $\text{H}_2\text{SO}_4$ )	2,4-Disubstituted Quinolines[16][22]
Gould-Jacobs Reaction	1939	Aniline, Alkoxy Methylenemalonate	Heat, then Hydrolysis & Decarboxylation	4-Hydroxyquinoline s[18][19]

## Quinoline in Nature: The Cinchona Alkaloids

Long before quinoline was isolated from coal tar, its derivatives were used medicinally in the form of Cinchona bark.[1] The bark of the Cinchona tree, native to the Andes, is the natural source of several important quinoline alkaloids, including quinine, quinidine, cinchonine, and cinchonidine.[1][23]

For centuries, indigenous peoples in South America used the bark to treat fevers.[1] Jesuit missionaries introduced it to Europe around 1636, where it became the first effective treatment for malaria.[1][24] The isolation of the active compound, quinine, by French researchers Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1820 was a landmark achievement in pharmacology, marking the first use of a specific chemical compound to treat an infectious disease.[4][24]

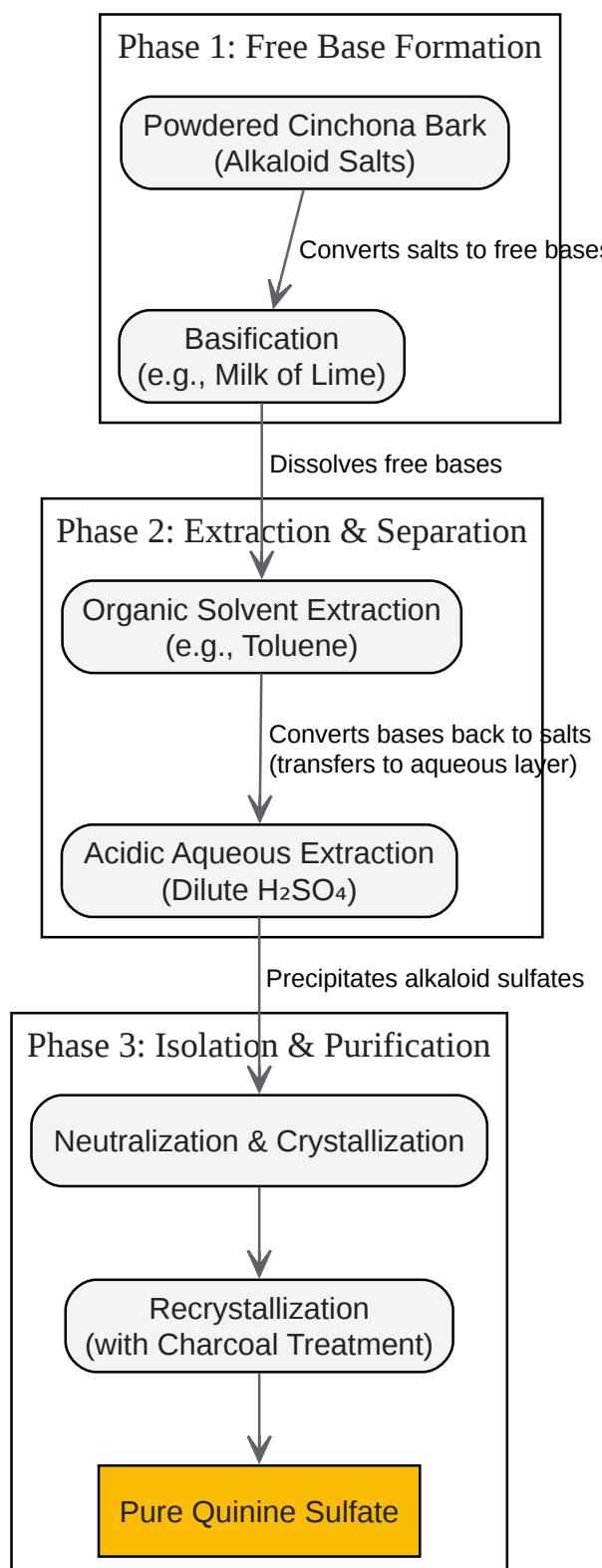
Alkaloid	Chemical Formula	Primary Therapeutic Use
Quinine	$C_{20}H_{24}N_2O_2$	Antimalarial[23][24]
Quinidine	$C_{20}H_{24}N_2O_2$	Antiarrhythmic
Cinchonine	$C_{19}H_{22}N_2O$	Antimalarial (less potent than quinine)
Cinchonidine	$C_{19}H_{22}N_2O$	Antimalarial

## Protocol: Isolation of Quinine from Cinchona Bark

The classical methods for alkaloid extraction rely on their basic nature and differential solubility. The following is a generalized protocol based on these principles.

- Materials: Powdered Cinchona bark, ammonia water or milk of lime (calcium hydroxide), an organic solvent (e.g., toluene or a hydrocarbon mixture), dilute sulfuric acid, charcoal.[25]
- Procedure:
  - Basification: Moisten the powdered Cinchona bark with a basic solution like ammonia water or milk of lime. This converts the alkaloid salts present in the bark into their free base form, which is soluble in organic solvents. Let it stand for an hour.
  - Extraction: Extract the basified bark with an organic solvent (e.g., toluene) for several hours, typically using a Soxhlet apparatus.
  - Acid Wash: Transfer the organic extract containing the free base alkaloids into a separatory funnel and extract it with dilute sulfuric acid. The acidic solution protonates the basic nitrogen atoms of the alkaloids, making them water-soluble and pulling them from the organic layer into the aqueous layer.
  - Crystallization: Separate the acidic aqueous layer. Carefully neutralize it. As the pH increases, the solubility of the alkaloid sulfates decreases, causing them to crystallize out of the solution.

- Purification: The crude crystals (a mixture of alkaloid sulfates) can be collected. To purify the quinine sulfate, dissolve the crude product in hot water, decolorize with activated charcoal, and recrystallize. This process is repeated until the desired purity is achieved.

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Caption: General workflow for the isolation of quinine from Cinchona bark.

## Conclusion

The history of quinoline is a compelling narrative that mirrors the evolution of organic chemistry itself. From its serendipitous discovery in coal tar and its vital role as the active principle in Cinchona bark, the quinoline scaffold rapidly became a target for the pioneers of chemical synthesis. The classical named reactions developed in the late 19th century—Skraup, Friedländer, Combes, and others—were not merely academic curiosities; they were foundational achievements that unlocked the ability to construct a wide variety of heterocyclic compounds, paving the way for the modern pharmaceutical industry.

For today's researchers, a thorough understanding of these historical methods provides not only a rich chemical context but also a versatile toolkit for the synthesis of novel quinoline derivatives. While modern chemistry continues to refine these processes with a focus on efficiency, safety, and sustainability, the ingenuity of these early discoveries remains the bedrock upon which the vast and enduring legacy of quinoline chemistry is built.

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